MAGE-3 (112-120) is a peptide derived from the melanoma antigen gene family A, specifically from the MAGE-A3 protein. This peptide, with the sequence KVAELVHFL, is significant in cancer immunotherapy, particularly in targeting tumors that express the MAGE-A3 antigen. The presence of this peptide on tumor cells allows for the activation of T cell responses, making it a focal point in developing personalized cancer treatments.
MAGE-3 is classified as a tumor-associated antigen and is part of the larger family of cancer/testis antigens. These antigens are typically expressed in various tumors but are not found in normal tissues, except for the testis. MAGE-3 is encoded by the MAGE-A3 gene located on chromosome X and is recognized by T cells when presented by major histocompatibility complex class I molecules, specifically HLA-A*0201 .
The synthesis of MAGE-3 (112-120) involves solid-phase peptide synthesis, a widely used method for producing peptides with high purity. In this process, the peptide is assembled stepwise on a solid support, utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The final product undergoes purification through high-performance liquid chromatography and is verified for identity and purity using mass spectrometry .
MAGE-3 (112-120) has a specific amino acid sequence: KVAELVHFL. Its molecular structure can be analyzed using various bioinformatics tools that predict its three-dimensional conformation based on its sequence. The peptide's binding affinity to HLA-A*0201 is crucial for its recognition by T cells, which can be evaluated through structural modeling and molecular dynamics simulations .
MAGE-3 (112-120) primarily participates in immunological reactions where it binds to HLA-A*0201 molecules on antigen-presenting cells. This interaction triggers T cell activation and proliferation. The peptide can also undergo modifications such as phosphorylation or glycosylation during post-translational processes, although these are less common in synthetic peptides used for therapeutic purposes .
The mechanism of action for MAGE-3 (112-120) involves its presentation on the surface of tumor cells via HLA-A*0201 molecules. When CD8+ T cells recognize this complex, they become activated and initiate an immune response against the tumor. This process includes the release of cytotoxic granules containing perforin and granzymes that induce apoptosis in target cells expressing the MAGE-3 antigen . Studies have shown that T cell receptors targeting this peptide can effectively kill tumor cells in vitro, demonstrating its potential for therapeutic applications .
MAGE-3 (112-120) is a non-glycosylated peptide with a molecular weight of approximately 1,200 Da. It is soluble in dimethyl sulfoxide and aqueous buffers at physiological pH. The stability of this peptide under various conditions (e.g., temperature, pH) is essential for its application in therapeutic settings, where it must remain intact to elicit an immune response .
MAGE-A3 (Melanoma-Associated Antigen A3) functions as a master oncogenic regulator by interacting with critical cellular pathways. Its most characterized mechanism involves forming tripartite complexes with E3 ubiquitin ligases, particularly TRIM28 (Tripartite Motif-Containing 28). This complex catalyzes the ubiquitination and proteasomal degradation of tumor suppressors like AMP-activated protein kinase (AMPK) and p53 [2] [8]. Degradation of AMPK dysregulates cellular energy homeostasis, promoting glycolytic metabolism and unchecked proliferation, while p53 loss impairs DNA repair and apoptosis [8] [4].
MAGE-A3 also drives immune evasion by suppressing autophagy, a process critical for antigen presentation. Tumors expressing MAGE-A3 show reduced LC3B (an autophagy marker) and impaired dendritic cell activation, creating an immunosuppressive microenvironment [6]. This allows tumors to evade T-cell surveillance, particularly reducing CD8+ T-cell infiltration [9].
Table 1: Key Molecular Interactions of MAGE-A3 in Oncogenesis
Interaction Partner | Biological Consequence | Downstream Effects |
---|---|---|
TRIM28 | Ubiquitination of AMPK/p53 | Enhanced glycolysis; apoptosis evasion |
STAT1 | Inhibition of phosphorylation | Reduced antigen presentation; chemokine dysregulation |
KRAB-Zinc Finger Proteins | Transcriptional repression | Silencing of tumor suppressors |
Survivin | Stabilization of anti-apoptotic pathways | Chemotherapy resistance |
MAGE-A3 exhibits strict tissue-specific expression, restricted to immune-privileged sites (testis, placenta) under physiological conditions. In somatic tissues, its promoter is silenced by DNA hypermethylation and repressive histone marks [2]. During tumorigenesis, genome-wide demethylation reverses this suppression. Analysis of NSCLC biopsies shows hypomethylation of the MAGEA3 promoter in 73% of tumors, correlating with mRNA upregulation [3] [10].
Transcriptional activators further drive tumor-specific expression. The KIT tyrosine kinase demethylates the MAGEA3 promoter in melanoma, while estrogen signaling promotes its expression in breast cancer [2] [8]. Additionally, the long non-coding RNA ST8SIA6-AS1 upregulates MAGE-A3 in hepatocellular carcinoma by competitively binding miRNA [7].
Notably, MAGE-A3 is detectable in circulating biomarkers. In lung adenocarcinoma (LUAD), serum exosomal MAGEA3 mRNA is significantly elevated compared to healthy donors (AUC = 0.832) due to exosomes protecting RNA from degradation [10]. This specificity enhances its diagnostic utility over tissue biopsies.
Table 2: MAGE-A3 Detection in Liquid Biopsies
Sample Type | Detection Method | Sensitivity vs. Healthy Donors | Clinical Utility |
---|---|---|---|
Serum mRNA | qRT-PCR | 64.2% specificity (AUC: 0.721) | Correlates with TNM stage |
Serum exosomal mRNA | qRT-PCR | 84.5% specificity (AUC: 0.832) | Predicts lymph node metastasis |
Serum protein | ELISA | 76.3% specificity (AUC: 0.781) | Associates with advanced stage |
In NSCLC, MAGE-A3 is an independent predictor of aggressive disease. Transcriptomic analysis of 206 NSCLC tumors revealed 73% MAGE-A3 mRNA positivity, correlating with larger tumor diameter (p = 0.003), lymph node metastasis (p = 0.011), and advanced TNM stage (p = 0.002) [3]. TCGA data confirm that LUAD patients with high MAGEA3 expression exhibit significantly reduced progression-free survival (HR = 1.64, p = 0.008) [10]. Mechanistically, this stems from MAGE-A3-driven EMT and suppression of apoptosis, rendering tumors refractory to conventional therapies [3].
In melanoma, MAGE-A3 expression confers resistance to CTLA-4 immune checkpoint blockade. A 75 kb genomic cluster on Xq28—encompassing MAGEA2/A3/A6/A12—is overexpressed in non-responders to ipilimumab (anti-CTLA-4). Tumors with this signature exhibit 34–188-fold higher MAGEA3 mRNA (p < 0.001) and reduced autophagy, impairing T-cell activation [6]. Consequently, MAGE-A3-positive melanoma patients show lower 5-year survival rates (19% vs. 33% in MAGE-A3-negative cohorts) in immunotherapy trials [5] [6].
Similar trends exist in hepatobiliary cancers. Hepatocellular carcinoma (HCC) patients with high MAGEA3 expression exhibit 2.1-fold increased mortality risk (p = 0.002) due to enhanced metastasis and Survivin-mediated therapy resistance [7].
Table 3: Prognostic Correlations of MAGE-A3 Across Cancers
Cancer Type | Patient Cohort | Clinical Endpoint | Hazard Ratio (HR) | P-value |
---|---|---|---|---|
NSCLC (LUAD) | TCGA (n=541) | Progression-Free Survival | 1.64 | 0.008 |
Melanoma | CheckMate 064 (n=41) | Overall Survival (anti-CTLA-4 non-response) | 2.2* | <0.001 |
Hepatocellular Carcinoma | Multi-regional cohort (n=44) | Overall Survival | 2.10 | 0.002 |
*Relative risk of progression
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7